5-甲氧基萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

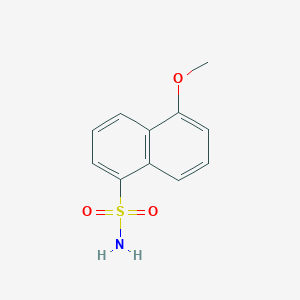

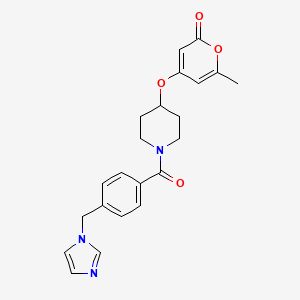

5-Methoxynaphthalene-1-sulfonamide is a chemical compound with the CAS Number: 32327-46-1. It has a molecular weight of 237.28 and its IUPAC name is 5-methoxynaphthalene-1-sulfonamide . It is a solid substance .

Molecular Structure Analysis

The InChI code for 5-Methoxynaphthalene-1-sulfonamide is 1S/C11H11NO3S/c1-15-10-6-2-5-9-8 (10)4-3-7-11 (9)16 (12,13)14/h2-7H,1H3, (H2,12,13,14) . This indicates the presence of a methoxy group attached to a naphthalene ring, which is further connected to a sulfonamide group.科学研究应用

酶抑制和治疗潜力

- 乙酰胆碱酯酶抑制:Abbasi 等人(2018 年)的一项研究描述了源自 4-甲氧基苯乙胺的磺酰胺的合成,显示出对乙酰胆碱酯酶的显着抑制作用,表明在治疗阿尔茨海默病中具有潜在用途。

- 抗氧化活性:Fatima 等人(2013 年)的一项研究合成了具有显着抗氧化活性的 N-取代(5-氯-2-甲氧基苯基)苯磺酰胺,表明具有治疗应用的潜力。

抗癌和抗菌特性

- 抗肿瘤磺酰胺:Owa 等人(2002 年)进行了一项研究,揭示了磺酰胺的抗肿瘤特性,包括类似于 5-甲氧基萘-1-磺酰胺的化合物,在癌症治疗中显示出作为细胞周期抑制剂的潜力。

- 抗结核活性:在 Castaño 等人(2019 年) 的研究中,合成了新的查耳酮-磺酰胺杂化物,并表现出显着的抗结核活性。

分析和材料科学应用

- 荧光信号探针:Cho 等人(2017 年)的一项研究开发了一种基于 2-乙酰基-6-甲氧基萘的磺酰腙的次氯酸盐选择性荧光信号探针,可用于检测水样中的次氯酸盐。

- 聚合研究:Guo 等人(2000 年)的研究调查了聚(2-甲氧基苯胺-5-磺酸)的电化学制备,表明其在材料科学应用中的潜力。

安全和危害

作用机制

Target of Action

Sulfonamides, a class of compounds to which 5-methoxynaphthalene-1-sulfonamide belongs, are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally work by inhibiting the aforementioned enzymes, thereby disrupting essential biochemical processes in the cells .

Biochemical Pathways

Based on the known action of sulfonamides, it can be inferred that the compound may interfere with pathways involving the targeted enzymes .

Result of Action

The effects would likely depend on the specific interaction of the compound with its targets and the subsequent disruption of the associated biochemical pathways .

生化分析

Biochemical Properties

5-Methoxynaphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is crucial for regulating the cell cycle, particularly in controlling the transition from the G1 phase to the S phase . Additionally, 5-Methoxynaphthalene-1-sulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .

Cellular Effects

The effects of 5-Methoxynaphthalene-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK2 affects cell cycle progression, leading to cell cycle arrest in the G1 phase . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis . Furthermore, 5-Methoxynaphthalene-1-sulfonamide affects cellular metabolism by inhibiting carbonic anhydrase, which can lead to changes in intracellular pH and metabolic flux .

Molecular Mechanism

At the molecular level, 5-Methoxynaphthalene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. Its inhibition of CDK2 is mediated by binding to the ATP-binding site of the kinase, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation of downstream targets, ultimately resulting in cell cycle arrest. Additionally, the compound’s inhibition of carbonic anhydrase involves binding to the active site of the enzyme, blocking its catalytic activity and affecting acid-base homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxynaphthalene-1-sulfonamide have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to 5-Methoxynaphthalene-1-sulfonamide can lead to sustained cell cycle arrest and alterations in cellular metabolism . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Methoxynaphthalene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and carbonic anhydrase without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on metabolic pathways and enzyme inhibition, which can disrupt normal cellular functions at elevated concentrations.

Metabolic Pathways

5-Methoxynaphthalene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in intracellular pH and metabolic processes . Additionally, its interaction with CDK2 impacts the regulation of the cell cycle and associated metabolic pathways .

Transport and Distribution

Within cells and tissues, 5-Methoxynaphthalene-1-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins facilitate its localization to specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 5-Methoxynaphthalene-1-sulfonamide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and carbonic anhydrase . Its localization to these compartments is essential for its role in regulating the cell cycle and maintaining acid-base balance.

属性

IUPAC Name |

5-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXIWLGEICSHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)

![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2638253.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)

![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)

![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)